molecular formula C19H21ClN2O3S B2459936 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide CAS No. 954634-13-0

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2459936
CAS No.: 954634-13-0
M. Wt: 392.9
InChI Key: FKBHVTIZFQMGDC-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests that it may interact with a variety of biological targets. For instance, indole derivatives, which share some structural similarities with this compound, have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. These could include pathways involved in inflammation, oxidative stress, cell proliferation, and apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on the biological activities of structurally similar compounds, it may exhibit a range of effects, such as anti-inflammatory, antioxidant, and anticancer activities .

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-13-3-8-18(14(2)9-13)26(24,25)21-11-15-10-19(23)22(12-15)17-6-4-16(20)5-7-17/h3-9,15,21H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBHVTIZFQMGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.